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molecular formula C6H9NOS B8698393 (5-(Methylthio)furan-2-yl)methanamine

(5-(Methylthio)furan-2-yl)methanamine

Cat. No. B8698393
M. Wt: 143.21 g/mol
InChI Key: ZHFAOELZHQSXGA-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

To a solution of 5-(methylthio)furan-2-carbaldehyde oxime (220 mg, 1.40 mmol) in glacial acetic acid (15 mL) was added zinc dust (2.10 g, 32.2 mmol) and the reaction mixture was stirred at 23° C. for 4 h. After filtration on celite, the acetic acid was concentrated in vacuo and the crude material purified on functionalized silica gel (6 g) containing sulfonic acid (0.8 mmol/g) to afford 138 mg (69%) of the title compound as an orange oil. 1H NMR (400 MHz, CDCl3): 6.36 (1H, d, J=3.2 Hz), 6.11 (1H, d, J=3.2 Hz), 3.80 (2H, s), 2.36 (3H, s).
Name
5-(methylthio)furan-2-carbaldehyde oxime
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
catalyst
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[O:7][C:6]([CH:8]=[N:9]O)=[CH:5][CH:4]=1>C(O)(=O)C.[Zn]>[CH3:1][S:2][C:3]1[O:7][C:6]([CH2:8][NH2:9])=[CH:5][CH:4]=1

Inputs

Step One
Name
5-(methylthio)furan-2-carbaldehyde oxime
Quantity
220 mg
Type
reactant
Smiles
CSC1=CC=C(O1)C=NO
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration on celite
CONCENTRATION
Type
CONCENTRATION
Details
the acetic acid was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material purified on functionalized silica gel (6 g)
ADDITION
Type
ADDITION
Details
containing sulfonic acid (0.8 mmol/g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CSC1=CC=C(O1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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